molecular formula C2H6OSi B12562238 Methoxymethane--silicon (1/1) CAS No. 261714-12-9

Methoxymethane--silicon (1/1)

Cat. No.: B12562238
CAS No.: 261714-12-9
M. Wt: 74.15 g/mol
InChI Key: ZAQSPEADPQCCMC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methoxymethane–silicon (1/1) typically involves the reaction of dimethyl ether with silicon-based reagents. One common method is the reaction of dimethyl ether with silicon tetrachloride (SiCl4) in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled atmospheres to ensure the desired product formation.

Industrial Production Methods

Industrial production of methoxymethane–silicon (1/1) can be achieved through large-scale chemical reactors where dimethyl ether and silicon tetrachloride are reacted under optimized conditions. The process may involve continuous flow reactors to maintain consistent product quality and yield. The use of catalysts and specific reaction conditions are crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methoxymethane–silicon (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silicon dioxide and other oxidation products.

    Reduction: Reduction reactions can convert the silicon component to lower oxidation states.

    Substitution: The ether group can participate in substitution reactions, where other functional groups replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide. Reactions are typically carried out at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Silicon dioxide (SiO2) and methanol.

    Reduction: Silicon hydrides and methanol.

    Substitution: Various organosilicon compounds depending on the substituent introduced.

Scientific Research Applications

Methoxymethane–silicon (1/1) has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of methoxymethane–silicon (1/1) involves its interaction with various molecular targets. The silicon component can form strong bonds with oxygen and carbon, leading to the formation of stable compounds. The ether group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and stability. The pathways involved often include catalytic processes that facilitate the formation and transformation of the compound.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl ether (CH3OCH3): A simple ether with similar chemical properties but lacks the silicon component.

    Silicon tetrachloride (SiCl4): A silicon-based compound used in the synthesis of organosilicon compounds.

    Trimethylsilyl ether (TMS): An organosilicon compound with similar applications in organic synthesis.

Uniqueness

Methoxymethane–silicon (1/1) is unique due to its hybrid nature, combining the properties of both silicon and organic ether groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

261714-12-9

Molecular Formula

C2H6OSi

Molecular Weight

74.15 g/mol

InChI

InChI=1S/C2H6O.Si/c1-3-2;/h1-2H3;

InChI Key

ZAQSPEADPQCCMC-UHFFFAOYSA-N

Canonical SMILES

COC.[Si]

Origin of Product

United States

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